Amino-PEG3-C2-Azido

説明

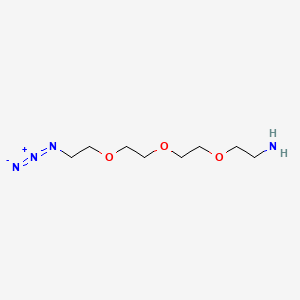

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVCVHVTMPCZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370655 | |

| Record name | 1-Amino-11-azido-3,6,9-trioxaundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134179-38-7 | |

| Record name | 1-Amino-11-azido-3,6,9-trioxaundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-11-azido-3,6,9-trioxaundecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the structure of Amino-PEG3-C2-Azido?

An In-Depth Technical Guide to Amino-PEG3-C2-Azido

Introduction

This compound is a heterobifunctional linker molecule widely utilized in the fields of chemical biology, drug development, and materials science. Its structure is specifically designed for bioconjugation, enabling the covalent linkage of two different molecules. This linker features a primary amine group at one terminus and an azide group at the other, separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] The PEG component enhances aqueous solubility and provides a flexible spacer arm, which can be crucial for maintaining the biological activity of conjugated molecules.[1]

This molecule is a key component in the synthesis of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3][4][5] The amine and azide functionalities offer orthogonal reactivity, allowing for controlled, stepwise conjugation strategies.

Chemical Structure and Properties

The name "this compound" systematically describes its constituent parts:

-

Amino: A primary amine group (-NH₂) that serves as a nucleophile.

-

PEG3: A triethylene glycol spacer, consisting of three repeating ethylene glycol units, which imparts hydrophilicity.

-

C2: A two-carbon (ethane) spacer that connects the PEG chain to the azide group.

-

Azido: An azide group (-N₃), which is a key functional group for "click chemistry" reactions.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanamine | [2] |

| Alternate Names | 1-Amino-11-azido-3,6,9-trioxaundecane, Azido-PEG3-amine | [2][6] |

| CAS Number | 134179-38-7 | [1][2][3][6] |

| Molecular Formula | C₈H₁₈N₄O₃ | [1][2] |

| Molecular Weight | 218.25 g/mol | [2] |

| Purity | Typically ≥95-98% | [1][6] |

| SMILES | NCCOCCOCCOCCN=[N+]=[N-] | [2] |

| Storage Temperature | -20°C | [1] |

Structural Diagram

The diagram below illustrates the molecular structure of this compound, highlighting its distinct functional domains.

Reactivity and Experimental Protocols

The utility of this compound stems from the orthogonal reactivity of its terminal functional groups. The primary amine readily participates in acylation reactions, while the azide group is reserved for cycloaddition reactions.

Amine Group Reactivity: Amide Bond Formation

The primary amine is nucleophilic and reacts with electrophilic functional groups to form stable amide bonds. Common reaction partners include carboxylic acids (requiring an activator) and activated esters like N-hydroxysuccinimide (NHS) esters.[1][7]

General Protocol for NHS Ester Conjugation:

-

Dissolution: Dissolve the NHS ester-functionalized molecule in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

-

Reagent Preparation: Dissolve this compound (typically 1.1 to 1.5 molar equivalents) in the same solvent.

-

Reaction: Add the this compound solution to the NHS ester solution. If the NHS ester was generated in situ or if the target molecule contains free carboxylic acids, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

-

Incubation: Stir the reaction at room temperature for 2-12 hours. Monitor reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).

-

Quenching & Purification: Once the reaction is complete, the product can be purified from excess reagents and byproducts using standard chromatographic techniques (e.g., silica gel chromatography or reverse-phase HPLC).

Azide Group Reactivity: Click Chemistry

The azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[8] It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4]

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Reagent Preparation: Dissolve the alkyne-containing molecule and the azide-functionalized molecule (e.g., the product from the amine conjugation step) in a suitable solvent mixture, such as t-butanol/water or DMSO.

-

Catalyst Preparation: Prepare a fresh solution of a copper(I) source. This is often generated in situ by mixing a copper(II) sulfate (CuSO₄) solution with a reducing agent solution, such as sodium ascorbate.

-

Reaction: Add the copper(I) catalyst to the mixture of the alkyne and azide compounds. A copper-ligating agent (e.g., TBTA) can be included to stabilize the copper(I) oxidation state and improve reaction efficiency.

-

Incubation: Stir the reaction at room temperature. CuAAC reactions are typically rapid, often reaching completion within 1-4 hours. Monitor progress by LC-MS.

-

Purification: Upon completion, the triazole-linked product is typically purified via chromatography to remove the copper catalyst and other reagents.

Bifunctional Ligation Workflow

The orthogonal nature of the amine and azide groups allows for a sequential conjugation strategy, which is fundamental to its application in constructing PROTACs and other complex molecular architectures.

Applications in Research and Drug Development

This compound is a versatile tool with significant applications, particularly in the development of targeted therapeutics.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[9] this compound serves as a flexible linker connecting the ligand that binds the target protein to the ligand that binds the E3 ligase.[3][4] For instance, it has been used in the synthesis of the PARP1 degrader iRucaparib-TP3.[3][10] The PEG component of the linker is crucial for maintaining solubility and optimizing the spatial orientation of the two ligands to facilitate the formation of a productive ternary complex.

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a cytotoxic payload to an antibody.[5] The amine group can be used to react with an activated group on the antibody (or a modification handle), while the azide allows for the efficient "clicking" on of a potent drug molecule that contains a corresponding alkyne group. The hydrophilicity of the PEG linker can help mitigate aggregation issues often associated with conjugating hydrophobic drugs to antibodies.

Surface Functionalization and Materials Science

The linker's bifunctionality is also valuable for modifying surfaces. The amine group can be used to anchor the linker to a surface functionalized with carboxylic acids or NHS esters. The exposed azide groups can then be used to immobilize proteins, peptides, or other molecules of interest via click chemistry, creating tailored biomaterials for applications in diagnostics, cell culture, and biosensing.

References

- 1. Azido-PEG3-amine, 134179-38-7 | BroadPharm [broadpharm.com]

- 2. This compound | TRC-A585000-10G | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Azido-PEG3-amine,N3-PEG3-NH2,this compound-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Bioconjugation application notes [bionordika.fi]

- 9. medchemexpress.com [medchemexpress.com]

- 10. targetmol.cn [targetmol.cn]

An In-depth Technical Guide to Amino-PEG3-C2-Azido: Properties, Specifications, and Applications

For researchers, scientists, and drug development professionals, Amino-PEG3-C2-Azido is a versatile heterobifunctional linker molecule with significant applications in bioconjugation and the development of targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, specifications, and detailed experimental protocols for its use.

Core Chemical Properties and Specifications

This compound, systematically named 1-Amino-11-azido-3,6,9-trioxaundecane, is a polyethylene glycol (PEG)-based linker.[1][2] Its structure features a terminal primary amine group and an azide group, separated by a flexible and hydrophilic PEG3 spacer. This bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules.

The primary amine can readily react with activated esters, carboxylic acids, or other electrophilic groups to form stable amide bonds.[3] The azide group is a key functional group for "click chemistry," a set of biocompatible and highly efficient reactions. Specifically, it can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with strained cyclooctynes, such as DBCO or BCN, to form a stable triazole linkage.[4]

The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and the resulting conjugates, which is often beneficial for biological applications.[3]

Physicochemical Specifications

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Source |

| CAS Number | 134179-38-7 | [4] |

| Molecular Formula | C8H18N4O3 | [5][6] |

| Molecular Weight | 218.25 g/mol | [7] |

| Physical Property | Value | Source |

| Appearance | Colorless to light yellow viscous liquid | [1][6] |

| Density | ~1.10 g/mL at 20 °C | [1] |

| Refractive Index | n20/D ~1.470 | |

| Purity | ≥90% (GC) | |

| Storage Temperature | 2-8°C |

IUPAC and Other Names

| Nomenclature | Name |

| IUPAC Name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanamine |

| Synonyms | 1-Amino-11-azido-3,6,9-trioxaundecane, Azido-PEG3-Amine, N3-PEG3-NH2 |

Experimental Protocols and Applications

This compound is a crucial linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Application 1: Synthesis of a PARP1 Degrader (iRucaparib-TP3)

A notable application of this compound is in the synthesis of iRucaparib-TP3, a potent and selective PARP1 degrader.[4] In this synthesis, the amine group of the linker is first conjugated to a ligand for the E3 ligase cereblon (CRBN), and the azide group is subsequently reacted with an alkyne-modified PARP1 inhibitor (Rucaparib derivative) via a CuAAC reaction.

Caption: Synthetic workflow for iRucaparib-TP3.

This protocol is a general guideline for the CuAAC reaction, which is the key step in the synthesis of iRucaparib-TP3.

Materials:

-

Azide-containing molecule (e.g., Pomalidomide-PEG3-Azide)

-

Alkyne-containing molecule (e.g., Rucaparib-alkyne)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Solvent (e.g., DMSO, t-BuOH/H2O)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the azide-containing molecule in DMSO.

-

Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-containing molecule (1 equivalent).

-

Add the alkyne-containing molecule (1-1.2 equivalents).

-

Add the solvent to achieve the desired reaction concentration.

-

In a separate tube, premix CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents).

-

Add the CuSO4/THPTA mixture to the reaction tube.

-

Initiate the reaction by adding sodium ascorbate (1 equivalent).

-

-

Reaction Conditions:

-

Vortex the reaction mixture gently.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

-

-

Purification:

-

Upon completion, the reaction mixture can be purified by preparative HPLC or silica gel chromatography to isolate the desired triazole product.

-

Application 2: Bioconjugation to Biomolecules

The bifunctional nature of this compound makes it an excellent tool for labeling biomolecules such as proteins, peptides, or nucleic acids. For instance, the amine group can be used to attach the linker to a protein via an activated ester, and the azide group can then be used to conjugate a reporter molecule (e.g., a fluorophore) or a drug molecule via click chemistry.

Caption: Workflow for protein labeling.

Signaling Pathways and Logical Relationships

This compound itself is not directly involved in signaling pathways. Instead, it serves as a critical component in the construction of chemical probes and therapeutics that are used to study and manipulate these pathways. For example, in the case of iRucaparib-TP3, the PROTAC facilitates the degradation of PARP1, a key enzyme in the DNA damage response pathway.

PROTAC-Mediated Protein Degradation Pathway

Caption: PROTAC-mediated protein degradation.

References

- 1. 11-AZIDO-3 6 9-TRIOXAUNDECAN-1-AMINE | 134179-38-7 [chemicalbook.com]

- 2. This compound | TRC-A585000-10G | LGC Standards [lgcstandards.com]

- 3. Azido-PEG3-amine, 134179-38-7 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. wwmponline.com [wwmponline.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. 1-Amino-11-azido-3,6,9-trioxaundecane | C8H18N4O3 | CID 2735280 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amino-PEG3-C2-Azido (CAS 134179-38-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Amino-11-azido-3,6,9-trioxaundecane, commonly known as Amino-PEG3-C2-Azido. This heterobifunctional linker has gained significant traction in the fields of bioconjugation, proteomics, and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, applications, and detailed experimental protocols, offering a valuable resource for researchers leveraging this versatile molecule.

Core Compound Details

This compound is a polyethylene glycol (PEG) derivative featuring a terminal primary amine and an azide group.[1][2] The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media.[3][4] Its key feature lies in the orthogonal reactivity of its two functional groups:

-

Primary Amine (-NH2): This group readily reacts with carboxylic acids, activated esters (like NHS esters), and other carbonyl compounds to form stable amide bonds.[3][4][5]

-

Azide (-N3): This group participates in highly selective and efficient "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing terminal alkynes, BCN, or DBCO groups.[5][6][7]

This dual reactivity allows for the sequential and controlled conjugation of two different molecules, making it an ideal linker for bridging proteins, peptides, small molecules, and reporter tags.

Physicochemical and Safety Data

Quantitative data for this compound has been compiled from various sources to provide a clear reference.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 134179-38-7 | [1][3] |

| Molecular Formula | C8H18N4O3 | [1][8] |

| Molecular Weight | 218.25 g/mol | [1][7] |

| Appearance | Colorless to Pale Yellow Viscous Liquid/Oil | [3][8][9] |

| Density | 1.10 g/mL at 20 °C | [3][10] |

| Boiling Point | 198-202 °C | [2] |

| Refractive Index | n20/D 1.470 | [10] |

| Solubility | Soluble in Chloroform, Methanol (Slightly) | [2] |

| Purity | ≥90% (GC) to ≥95% | [2][3][10] |

| Canonical SMILES | C(COCCOCCOCCN=[N+]=[N-])N | [2] |

| InChI Key | FPVCVHVTMPCZTH-UHFFFAOYSA-N | [2][10] |

Hazard and Safety Information

This compound is classified as hazardous and should be handled with appropriate precautions in a laboratory setting.

| Hazard Statement | GHS Classification | Precautionary Measures | Source(s) |

| H314: Causes severe skin burns and eye damage. | Skin Corrosion 1B, Serious Eye Damage 1 | P280: Wear protective gloves/clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. | [7][11] |

| H302: Harmful if swallowed. | Acute Toxicity 4 (Oral) | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [11] |

| Corrosive to the respiratory tract. | Supplemental Hazard | P260: Do not breathe vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [11] |

| Storage | Store at 2-8°C under an inert atmosphere. | Keep container tightly closed in a well-ventilated place. | [2] |

Applications in Research and Drug Development

The unique architecture of this compound makes it a valuable tool for a variety of bioconjugation applications.

-

PROTAC Development: This is a primary application, where the linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, inducing the degradation of the target protein.[6][7] A notable example is its use in the synthesis of the PARP1 degrader iRucaparib-TP3.[7]

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, leveraging the specificity of the antibody for targeted delivery to cancer cells.[4]

-

Peptide and Protein Modification: It enables the PEGylation of proteins and peptides, which can improve their solubility and pharmacokinetic properties.[4]

-

Fluorescent Labeling and Imaging: The linker can conjugate fluorescent dyes or other reporter molecules to biomolecules for use in imaging and diagnostic assays.[1][2] For instance, it has been used to synthesize a mannose-fluorescein conjugate for studying cell-surface lectins.[1][2]

-

Surface Modification: The amine or azide group can be used to immobilize biomolecules onto surfaces for applications in biosensors and microarrays.[4]

Experimental Protocols and Methodologies

The following are detailed protocols for the application of this compound in bioconjugation.

Protocol 1: General Two-Step Bioconjugation Workflow

This protocol outlines a general strategy for linking a carboxyl-containing molecule (Molecule A) to an alkyne-containing molecule (Molecule B).

Materials:

-

Molecule A (with a carboxylic acid group)

-

Molecule B (with a terminal alkyne group)

-

This compound (CAS 134179-38-7)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Appropriate buffers (e.g., PBS, MES) and organic solvents for reaction and purification

-

Purification system (e.g., HPLC, column chromatography)

Step 1: Amide Coupling to Molecule A

-

Activation of Molecule A: Dissolve Molecule A in anhydrous DMF. Add 1.5 equivalents of EDC and 1.2 equivalents of NHS. Stir the reaction at room temperature for 1-2 hours to form the NHS ester.

-

Conjugation with Linker: In a separate vial, dissolve 1.0 equivalent of this compound in anhydrous DMF. Add this solution to the activated Molecule A mixture.

-

Reaction: Let the reaction proceed at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Purification: Upon completion, purify the product (Molecule A-PEG3-Azide) using reverse-phase HPLC or silica gel chromatography to remove unreacted starting materials and byproducts.

Step 2: Click Chemistry with Molecule B

-

Reaction Setup: Dissolve the purified Molecule A-PEG3-Azide conjugate in a suitable solvent mixture (e.g., t-BuOH/water). Add 1.2 equivalents of Molecule B (alkyne).

-

Catalyst Preparation: In a separate microfuge tube, prepare the catalyst solution by adding 0.1 equivalents of CuSO4 followed by 0.2 equivalents of sodium ascorbate to water. The solution should turn from blue to pale yellow/colorless.

-

Click Reaction: Add the catalyst solution to the reaction mixture. Stir at room temperature for 2-8 hours. Monitor the reaction progress by LC-MS.

-

Final Purification: Purify the final conjugate (Molecule A-PEG3-Molecule B) using reverse-phase HPLC to obtain the high-purity product.

Protocol 2: Synthesis of a PROTAC (iRucaparib-TP3 Analogue)

This protocol is adapted from the methodology described for the synthesis of PARP1 degraders.[3][7] It involves linking a PARP inhibitor (e.g., Rucaparib derivative with a terminal alkyne) to an E3 ligase ligand (e.g., Pomalidomide derivative with a carboxylic acid).

Materials:

-

Pomalidomide-acid (E3 ligase ligand)

-

Rucaparib-alkyne (Target protein ligand)

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF

-

Copper(I) bromide (CuBr)

-

TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

-

Solvents for reaction and purification (e.g., DCM, Methanol)

-

HPLC for purification

Step 1: Synthesis of Pomalidomide-PEG3-Azide

-

Dissolve Pomalidomide-acid (1 eq.), HATU (1.1 eq.), and DIPEA (3 eq.) in anhydrous DMF. Stir for 15 minutes at room temperature.

-

Add a solution of this compound (1.2 eq.) in DMF to the mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS. After completion, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Purify the crude product by flash column chromatography to yield Pomalidomide-PEG3-Azide.

Step 2: Synthesis of the Final PROTAC via Click Chemistry

-

Dissolve Pomalidomide-PEG3-Azide (1 eq.) and Rucaparib-alkyne (1.1 eq.) in a mixture of DCM and Methanol.

-

Add TBTA (0.3 eq.) followed by CuBr (0.1 eq.).

-

Stir the reaction mixture at room temperature for 4-6 hours until LC-MS indicates the completion of the reaction.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by preparative reverse-phase HPLC to afford the final iRucaparib-TP3 analogue.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key functionalities and applications of this compound.

References

- 1. Uncoupling of PARP1 trapping and inhibition using selective PARP1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioconjugation application notes [bionordika.fi]

- 3. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Protocols | BroadPharm [broadpharm.com]

- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 8. scribd.com [scribd.com]

- 9. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold | Semantic Scholar [semanticscholar.org]

- 11. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response | eLife [elifesciences.org]

The Pivotal Role of the PEG3 Linker in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced biotherapeutics, particularly in the development of antibody-drug conjugates (ADCs), the linker connecting the biological moiety to the payload is a critical determinant of success. Among the various linker technologies, polyethylene glycol (PEG) linkers have become indispensable tools for optimizing the physicochemical and pharmacokinetic properties of bioconjugates. This guide provides a comprehensive technical overview of the role of the short, discrete PEG3 linker in bioconjugation. A PEG3 linker, comprising three ethylene glycol units, offers a unique balance of hydrophilicity, flexibility, and defined length, making it a strategic choice in the design of sophisticated biomolecular constructs.

This document will delve into the core principles of PEG3-mediated bioconjugation, present quantitative data on its impact, provide detailed experimental protocols for common conjugation chemistries, and visualize key workflows and concepts.

Core Principles of PEG3 Linkers in Bioconjugation

The incorporation of a PEG3 linker into a bioconjugate is primarily aimed at enhancing its therapeutic profile. The fundamental properties of the PEG3 spacer contribute to several key advantages:

-

Enhanced Solubility: Many potent cytotoxic payloads used in ADCs are hydrophobic, leading to aggregation and poor solubility of the final conjugate. The hydrophilic nature of the PEG3 linker significantly improves the aqueous solubility of the bioconjugate, which is crucial for formulation and in vivo administration[1]. A PEG3 spacer can help counterbalance the hydrophobicity of the payload, improving the solubility of the linker-payload complex[2].

-

Improved Pharmacokinetics: While longer PEG chains are well-known for extending the circulation half-life of biologics by increasing their hydrodynamic radius and reducing renal clearance, even short linkers like PEG3 can influence the metabolic fate of a bioconjugate. Studies have shown that the incorporation of a PEG3 linker can lead to more rapid excretion of metabolites, potentially reducing off-target toxicity and improving image contrast in radiolabeled antibodies by lowering background signal[3][4].

-

Reduced Immunogenicity and Aggregation: The flexible and hydrophilic PEG3 chain can act as a molecular shield, masking potential immunogenic epitopes on the payload or the protein surface. This can reduce the likelihood of an immune response against the bioconjugate. Furthermore, by increasing solubility, PEG3 linkers help prevent the aggregation of ADCs, especially those with high drug-to-antibody ratios (DARs)[5][6].

-

Optimal Spacing and Flexibility: The defined length of the PEG3 linker provides a precise spacer between the conjugated molecules. This spacing can be critical for maintaining the biological activity of the protein by minimizing steric hindrance between the payload and the protein's active or binding sites. The flexibility of the PEG chain allows the conjugated moieties to orient themselves for optimal interaction with their targets[]. In some cases, a PEG3 linker has been identified as having an optimal length for the function of dimeric ligands compared to longer PEG chains[8].

Quantitative Data on the Impact of Short PEG Linkers

The decision to incorporate a PEG linker and the choice of its length are often guided by quantitative assessments of its impact on the bioconjugate's properties. While direct comparative data for PEG3 linkers across different platforms is not always available in a single study, the following tables summarize representative data from studies on short PEG linkers to illustrate their effects.

Table 1: Impact of Short PEG Linkers on Binding Affinity and In Vitro Efficacy

| Bioconjugate System | Linker | IC50 (nM) | Target Cells | Reference |

| Dimeric CXCR4 Ligand (DV3)₂K | PEG3 | 22 | CXCR4+ cells | [8] |

| Dimeric CXCR4 Ligand (DV3)₂K | PEG5 | 23 | CXCR4+ cells | [8] |

| Dimeric CXCR4 Ligand (DV3)₂K | PEG7 | 25 | CXCR4+ cells | [8] |

| ⁶⁸Ga-NOTA-Bombesin Analog | PEG4 | 5.4 ± 0.4 | PC-3 | [9] |

This data suggests that for certain applications, a short PEG linker like PEG3 can be optimal for biological activity, with longer chains not providing additional benefit.

Table 2: Influence of PEG Linker Length on Pharmacokinetics and In Vivo Performance

| Bioconjugate System | Linker | Key Pharmacokinetic/In Vivo Observation | Reference |

| ⁸⁹Zr-Radiolabeled Antibody | PEG3 | Leads to more rapid excretion of metabolites, improving image contrast. | [3][4] |

| ⁶⁸Ga-NOTA-Bombesin Analog | PEG3 | Showed lower liver uptake in vivo compared to other lengths. | [9] |

| Affibody-MMAE Conjugate | No PEG | Half-life: 19.6 min | [10] |

| Affibody-MMAE Conjugate | 4 kDa PEG | Half-life: 49.2 min (2.5-fold increase) | [10] |

| Affibody-MMAE Conjugate | 10 kDa PEG | Half-life: 219.0 min (11.2-fold increase) | [10] |

While the half-life extension is more pronounced with longer PEG chains, even short linkers can positively influence the in vivo behavior of a bioconjugate.

Experimental Protocols

The following sections provide detailed methodologies for common bioconjugation strategies involving PEG3 linkers. These protocols are intended as a starting point and may require optimization for specific molecules.

Protocol 1: Two-Step Antibody Conjugation using a Heterobifunctional NHS-PEG3-Maleimide Linker

This protocol describes the conjugation of a payload with a free thiol group to the lysine residues of a monoclonal antibody (mAb) using an SMCC-PEG3 type linker.

Materials:

-

Monoclonal Antibody (mAb) in a primary amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

NHS-PEG3-Maleimide crosslinker

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Thiol-containing payload

-

Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

-

Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography (SEC) column)

Methodology:

Step 1: Antibody Activation with NHS-PEG3-Maleimide

-

Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.

-

Crosslinker Preparation: Immediately before use, dissolve the NHS-PEG3-Maleimide in anhydrous DMSO to a concentration of 10 mM.

-

Activation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-PEG3-Maleimide to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Purification of Activated Antibody: Remove the excess, unreacted crosslinker by SEC using a column equilibrated with a suitable buffer for the next step (e.g., PBS with 2 mM EDTA, pH 6.5-7.0).

Step 2: Conjugation of Thiol-Payload to Activated Antibody

-

Payload Preparation: Dissolve the thiol-containing payload in a minimal amount of DMSO.

-

Conjugation Reaction: Add the payload solution to the purified maleimide-activated antibody. A 1.5- to 5-fold molar excess of the payload over the antibody is typically used.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Quench any unreacted maleimide groups by adding a final concentration of 1 mM L-cysteine or N-acetylcysteine and incubate for 30 minutes.

-

Final Purification: Purify the resulting ADC by SEC to remove unreacted payload and other small molecules.

-

Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC.

Experimental workflow for a two-step SMCC-PEG3 conjugation.

Protocol 2: Copper-Free Click Chemistry using a DBCO-PEG3-NHS Ester Linker

This protocol describes the site-specific conjugation of an azide-modified payload to an antibody via a strain-promoted alkyne-azide cycloaddition (SPAAC).

Materials:

-

Monoclonal Antibody (mAb) in a primary amine-free buffer (e.g., PBS, pH 8.0-8.5)

-

DBCO-PEG3-NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Azide-modified payload

-

Reaction Buffer (azide-free, e.g., PBS, pH 7.4)

-

Purification system (e.g., SEC or affinity chromatography)

Methodology:

Step 1: Antibody Activation with DBCO-PEG3-NHS Ester

-

Antibody and Linker Preparation: Prepare the antibody at 2-5 mg/mL in PBS, pH 8.0-8.5. Dissolve the DBCO-PEG3-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

-

Activation Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG3-NHS ester solution to the antibody. Ensure the final DMSO concentration is below 20%.

-

Incubation: Incubate for 30-60 minutes at room temperature.

-

Purification of DBCO-Antibody: Remove excess DBCO linker using a desalting column or spin filtration, exchanging the buffer to the Reaction Buffer (pH 7.4)[11].

Step 2: Copper-Free Click Reaction

-

Reaction Setup: Combine the purified DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-modified payload in the Reaction Buffer[11].

-

Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light[12]. The reaction can be monitored by UV-Vis by observing the decrease in DBCO absorbance at ~310 nm.

-

Final Purification: Purify the final ADC using SEC or another appropriate chromatographic method to remove the unreacted azide-payload.

-

Characterization: Characterize the ADC for DAR, purity, and aggregation.

Experimental workflow for a DBCO-PEG3 copper-free click conjugation.

Protocol 3: Purification and Characterization

A. Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful technique for the analysis and purification of bioconjugates.

-

Column: A C18 or C8 column with a wide pore size (e.g., 300 Å) is typically suitable for proteins and large peptides.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5-95% Mobile Phase B over 30-60 minutes is a common starting point for method development. The optimal gradient will depend on the hydrophobicity of the conjugate[13]. For PEGylated peptides, a typical gradient might be 10-50% B over 30 minutes[13].

-

Detection: UV absorbance at 220 nm and 280 nm.

B. Characterization by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the identity and determining the DAR of an ADC.

-

Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) is well-suited for analyzing large, heterogeneous molecules like ADCs[3][5][14][15].

-

Sample Preparation: The purified ADC is typically buffer-exchanged into a volatile buffer (e.g., ammonium acetate) and may be denatured prior to analysis.

-

Data Analysis: The resulting mass spectrum will show a distribution of species corresponding to the antibody with different numbers of attached drug-linker moieties. Deconvolution of the multiply charged ion series for each species allows for the determination of the mass of each conjugate and the calculation of the average DAR[5][15].

Visualization of Logical Relationships

The following diagrams illustrate the functional role of the PEG3 linker in bioconjugation.

Functional role of the PEG3 linker in improving bioconjugate properties.

Conclusion

The PEG3 linker represents a versatile and powerful tool in the field of bioconjugation. Its discrete length and inherent hydrophilicity allow for the precise modulation of a bioconjugate's properties, addressing key challenges such as payload solubility and aggregation. By providing an optimal spacer, the PEG3 linker can help maintain the biological function of the parent molecule while contributing to an improved pharmacokinetic and safety profile. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug developers to effectively harness the potential of PEG3 linkers in the creation of next-generation biotherapeutics. As the demand for more sophisticated and homogeneous bioconjugates grows, the strategic application of short, discrete PEG linkers like PEG3 will undoubtedly continue to be a cornerstone of innovative drug design.

References

- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 2. books.rsc.org [books.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 8. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. enovatia.com [enovatia.com]

An In-Depth Technical Guide to Amino-PEG3-C2-Azido and its Differentiation from Other PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the heterobifunctional linker, Amino-PEG3-C2-Azido, detailing its core attributes and contrasting it with other common Polyethylene Glycol (PEG) linkers used in advanced bioconjugation applications. This document offers quantitative data for comparative analysis, detailed experimental protocols for practical implementation, and visual diagrams of relevant biochemical pathways and workflows.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are indispensable tools in the fields of drug delivery, bioconjugation, and materials science.[1] These synthetic polymers, composed of repeating ethylene oxide units, act as flexible spacers to connect various molecular entities, such as proteins, peptides, small molecule drugs, and nanoparticles.[1][2] The incorporation of PEG chains, a process known as PEGylation, imparts several beneficial properties to the resulting conjugates. These advantages include enhanced aqueous solubility, increased stability, reduced immunogenicity, and improved pharmacokinetic profiles.[1][3]

PEG linkers are broadly classified based on their structure and functionality. Linear PEGs consist of a single chain, while branched PEGs have multiple PEG arms extending from a central core, which can offer superior shielding effects and a higher capacity for payload attachment.[3] Functionally, PEG linkers can be homobifunctional, with identical reactive groups at both ends, or heterobifunctional, with two different reactive termini.[3] This latter class, to which this compound belongs, allows for controlled, sequential conjugation of distinct molecules, a critical feature in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Profile: this compound

This compound is a heterobifunctional PEG linker characterized by a terminal primary amine (-NH2) and an azide (-N3) group, separated by a three-unit PEG chain and a two-carbon spacer. This specific architecture makes it a versatile tool for two-step, orthogonal conjugation strategies.

The primary amine group serves as a nucleophile that can readily react with activated carboxylic acids (e.g., NHS esters) to form a stable amide bond.[4][5] This functionality is commonly used for conjugation to proteins at lysine residues or the N-terminus.

The azide group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[2] The azide moiety can participate in two main types of click reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction with a terminal alkyne is extremely efficient and results in a stable 1,4-disubstituted triazole linkage.[2] However, the requirement of a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity.[6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).[2][6] The bioorthogonality of this reaction makes it highly suitable for applications in living systems.[6]

The short PEG3 chain in this compound enhances the water solubility of the linker and the resulting conjugate without adding significant mass.[5]

Comparative Analysis of PEG Linkers

The choice of a linker is a critical decision in the design of bioconjugates, as it significantly influences the stability, solubility, and in vivo performance of the final product. The following tables provide a comparative overview of this compound and other representative PEG and non-PEG linkers.

Physicochemical Properties of Selected Linkers

| Linker | Molecular Weight ( g/mol ) | Calculated logP | Solubility |

| This compound | 218.25 | - | Water soluble |

| Maleimide-PEG4-NHS Ester | 513.50 | -1.643[7] | Soluble in DMSO, DMF[8][9] |

| DBCO-PEG4-NHS Ester | 649.69 | 0.4[10] | Soluble in DMSO, DMF, DCM, THF, Chloroform; up to 1.5 mM in aqueous buffers[11] |

| SMCC | 334.32 | - | Not directly water-soluble, requires organic solvent (DMSO, DMF)[12] |

| N-(Amino-PEG2)-N-bis(PEG3-azide) (Branched) | 550.7 | - | Water, DMSO, DMF[13] |

Note: logP values are often calculated and can vary between different software. Experimental values may differ.

Comparison of Reaction Chemistries

| Reactive Group | Reaction Partner | Resulting Linkage | Key Features |

| Amine (-NH2) | NHS Ester | Amide | Stable bond; common for protein labeling at lysines. |

| Azide (-N3) | Terminal Alkyne (CuAAC) | 1,4-disubstituted Triazole | Very fast and high-yielding; requires copper catalyst.[14] |

| Strained Alkyne (e.g., DBCO) (SPAAC) | Triazole | Copper-free and bioorthogonal; ideal for in vivo applications.[14] | |

| Maleimide | Thiol (-SH) | Thioether | Highly specific for cysteines at pH 6.5-7.5; can undergo retro-Michael reaction. |

| NHS Ester | Amine (-NH2) | Amide | Highly reactive with primary amines; susceptible to hydrolysis. |

| DBCO | Azide (-N3) | Triazole | Copper-free click reaction; fast and bioorthogonal. |

Reaction Kinetics Comparison

| Reaction Type | Second-Order Rate Constant (k₂) | Typical Reaction Time |

| EDC/NHS Amide Coupling | ~10⁻¹ L(mol·s)⁻¹ | 1-4 hours |

| CuAAC (Copper-Catalyzed) | 10⁴ - 10⁵ M⁻¹s⁻¹ | < 1 hour |

| SPAAC (with DBCO) | ~1 M⁻¹s⁻¹ | 1-12 hours |

| Maleimide-Thiol Coupling | ~10³ L(mol·s)⁻¹ | < 1 hour |

Note: Reaction rates are highly dependent on substrate, concentration, temperature, and pH. The values presented are for general comparison.[14][15]

Experimental Protocols

The following are detailed protocols for the key conjugation reactions involving this compound.

Protocol 1: Amine Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of the amine group of this compound to a carboxyl group on a target molecule (e.g., a protein or small molecule).

Materials:

-

Carboxyl-containing molecule

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

-

Desalting column for purification

Procedure:

-

Activation of Carboxyl Groups: a. Dissolve the carboxyl-containing molecule in Activation Buffer. b. Add a 2- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the solution. c. Incubate the reaction mixture for 15-30 minutes at room temperature to form the active NHS ester.[1][16]

-

Conjugation to this compound: a. Dissolve this compound in Coupling Buffer. b. Add the activated carboxyl molecule solution to the this compound solution. A 1:1 to 1:1.5 molar ratio of activated molecule to linker is recommended. c. Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer to facilitate the reaction between the NHS ester and the primary amine. d. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Quenching and Purification: a. Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters. b. Purify the resulting conjugate using a desalting column or dialysis to remove unreacted reagents and byproducts.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the azide group of an this compound-modified molecule to an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule

-

Alkyne-functionalized molecule

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Copper ligand (e.g., THPTA or TBTA)

-

Reaction Buffer: PBS, pH 7.4

-

DMSO or DMF for dissolving hydrophobic molecules

Procedure:

-

Preparation of Stock Solutions: a. Prepare a 100 mM solution of CuSO₄ in water. b. Prepare a 200 mM solution of the copper ligand in water. c. Prepare a 100 mM solution of Sodium Ascorbate in water (prepare fresh). d. Dissolve the azide- and alkyne-functionalized molecules in a compatible solvent (e.g., DMSO, then dilute in Reaction Buffer).

-

Catalyst Premix: a. In a separate tube, mix CuSO₄ and the copper ligand in a 1:2 to 1:5 molar ratio. Allow to stand for a few minutes.[17]

-

Conjugation Reaction: a. In the main reaction vessel, combine the azide- and alkyne-functionalized molecules in the Reaction Buffer. A slight molar excess (1.1 to 2 equivalents) of one reactant is often used. b. Add the catalyst premix to the reaction mixture (final copper concentration typically 50-250 µM). c. Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (final concentration typically 1-5 mM).[18] d. Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

Purification: a. Purify the conjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst and unreacted components.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-functionalized molecule to a DBCO-containing molecule.

Materials:

-

Azide-functionalized molecule

-

DBCO-functionalized molecule

-

Reaction Buffer: PBS, pH 7.4

-

DMSO or DMF for dissolving hydrophobic molecules

Procedure:

-

Preparation of Reactants: a. Dissolve the azide-functionalized molecule in the Reaction Buffer. b. Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO or DMF, and then dilute with the Reaction Buffer.

-

Conjugation Reaction: a. Combine the azide- and DBCO-functionalized molecules in the Reaction Buffer. A 1.5- to 3-fold molar excess of the DBCO-reagent is often used to drive the reaction to completion. b. Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by the decrease in DBCO absorbance at approximately 310 nm.

-

Purification: a. Purify the final conjugate using standard methods such as size-exclusion chromatography, affinity chromatography, or dialysis to remove any excess unreacted molecules.

Key Applications and Workflows

This compound and similar heterobifunctional linkers are crucial in the development of targeted therapeutics and research tools.

PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker plays a critical role in facilitating the formation of a stable ternary complex between the POI and the E3 ligase.

Antibody-Drug Conjugate (ADC) Synthesis

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker is a critical component that connects the drug to the antibody and must be stable in circulation but allow for drug release at the target site.

Conclusion

This compound is a highly versatile heterobifunctional PEG linker that enables precise and efficient bioconjugation through its orthogonal amine and azide functionalities. Its hydrophilic PEG spacer improves the properties of the resulting conjugates, making it a valuable tool in the development of complex biomolecules such as ADCs and PROTACs. The choice between this compound and other linkers depends on the specific requirements of the application, including the desired reaction chemistry, the need for bioorthogonality, and the required physicochemical properties of the final conjugate. This guide provides the foundational knowledge, comparative data, and practical protocols to aid researchers in making informed decisions for their bioconjugation strategies.

References

- 1. chempep.com [chempep.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. precisepeg.com [precisepeg.com]

- 4. This compound | TRC-A585000-10G | LGC Standards [lgcstandards.com]

- 5. SMCC - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. jpt.com [jpt.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Mal-NH-PEG4-NHS, 756525-99-2 - Biopharma PEG [biochempeg.com]

- 9. Maleimide-PEG4-NHS [nanocs.net]

- 10. DBCO-PEG4-NHS ester | C34H39N3O10 | CID 77078155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. vectorlabs.com [vectorlabs.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Frontiers | Kinetic models towards an enhanced understanding of diverse ADC conjugation reactions [frontiersin.org]

- 16. youtube.com [youtube.com]

- 17. vectorlabs.com [vectorlabs.com]

- 18. benchchem.com [benchchem.com]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Amino-PEG3-C2-Azido

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development and bioconjugation, the precise characteristics of linker molecules are paramount to the success of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Amino-PEG3-C2-Azido, a heterobifunctional linker, offers a discrete polyethylene glycol (PEG) spacer, a primary amine, and a terminal azide group, providing a versatile platform for molecular assembly. This technical guide delves into the critical aspects of its solubility and stability in aqueous buffers, offering insights and protocols to ensure its effective application.

While specific quantitative data for this compound is not extensively published, this guide synthesizes information from analogous short-chain amino- and azido-functionalized PEG linkers to provide well-founded estimations and best practices for its use.

Physicochemical Properties and Solubility Profile

The inherent properties of the this compound linker dictate its behavior in aqueous solutions. The presence of the hydrophilic PEG3 spacer generally imparts good water solubility.[1][2][3] However, the terminal functional groups and the short C2 alkyl chain can influence its overall solubility characteristics.

Estimated Solubility in Common Aqueous Buffers

The following table summarizes the estimated solubility of this compound in commonly used laboratory buffers. These values are extrapolated from the general behavior of similar short-chain PEG linkers. It is crucial to experimentally verify these estimates for your specific application and buffer composition.

| Buffer (pH 7.4) | Estimated Solubility | Recommended Stock Solution Solvent |

| Phosphate-Buffered Saline (PBS) | High (>50 mg/mL) | Deionized Water, PBS |

| Tris-Buffered Saline (TBS) | High (>50 mg/mL) | Deionized Water, TBS |

| HEPES Buffer | High (>50 mg/mL) | Deionized Water, HEPES |

Strategies for Handling and Dissolution

For instances where solubility challenges arise, particularly at high concentrations or in complex buffer systems, the following approach is recommended:

-

Primary Dissolution in an Organic Solvent: Initially, dissolve the this compound linker in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[4]

-

Aqueous Dilution: Subsequently, dilute the stock solution into the desired aqueous buffer to the final working concentration. It is advisable to keep the final concentration of the organic solvent low (typically below 10% v/v) to avoid potential adverse effects on biomolecules in the reaction mixture.

Stability in Aqueous Buffers

The stability of this compound is a critical parameter for ensuring the integrity of the linker during storage and conjugation reactions. The primary factors influencing its stability are pH and temperature. The core structure, comprising ether linkages and alkyl chains, is generally stable. The terminal amine and azide groups, however, have distinct stability profiles.

pH-Dependent Stability

The stability of the functional groups of the linker can be pH-sensitive.

-

Amino Group: The primary amine is a nucleophile and its reactivity is pH-dependent.[5] At neutral to slightly basic pH (7-8.5), it is readily available for conjugation reactions with activated esters (e.g., NHS esters). In acidic conditions (pH < 6), the amine will be protonated to its ammonium salt, which is less reactive but generally stable.

-

Azide Group: The azide moiety is known for its high stability under a wide range of aqueous conditions, including varying pH.[6][7] It is largely inert to biological nucleophiles, making it an excellent functional group for bioorthogonal "click chemistry" reactions.[8]

-

PEG Backbone: The polyethylene glycol backbone is generally stable to hydrolysis across a broad pH range under typical experimental conditions.[9]

Estimated Stability Profile

| Condition | Functional Group | Estimated Stability | Potential Degradation Pathway |

| Acidic (pH 4-6) | Amine | Stable (protonated) | - |

| Azide | Highly Stable | - | |

| Neutral (pH 6.5-7.5) | Amine | Stable | - |

| Azide | Highly Stable | - | |

| Basic (pH > 8) | Amine | Stable | - |

| Azide | Highly Stable | - | |

| Oxidative Stress | PEG Backbone | Potential for oxidation | Formation of aldehydes, ketones, and carboxylic acids |

Experimental Protocols

To empower researchers to validate the solubility and stability of this compound in their specific experimental settings, the following detailed protocols are provided.

Protocol for Determining Aqueous Solubility

This protocol outlines a method to determine the kinetic solubility of the linker in a chosen aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

96-well microplate (UV-transparent)

-

Microplate reader with turbidity measurement capabilities

-

Automated liquid handler (optional)

Procedure:

-

Prepare a Concentrated Stock Solution: Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 100 mg/mL).

-

Serial Dilution in DMSO: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution into the wells of the microplate. Then, add the aqueous buffer to each well.

-

Incubation and Mixing: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle shaking to allow for equilibration.

-

Turbidity Measurement: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) to detect the formation of a precipitate.

-

Data Analysis: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is determined as the kinetic solubility.

Protocol for Assessing Stability by HPLC

This protocol describes a forced degradation study to evaluate the stability of the linker under different pH conditions over time.

Materials:

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 4.0, 7.4, and 9.0)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, Charged Aerosol Detector (CAD), or Mass Spectrometer (MS))[][11][12][13]

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN) and water (HPLC grade)

-

Formic acid or trifluoroacetic acid (for mobile phase)

Procedure:

-

Prepare Test Solutions: Dissolve this compound in each of the selected aqueous buffers to a known concentration (e.g., 1 mg/mL).

-

Incubation: Store the solutions at a controlled temperature (e.g., 37 °C).

-

Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

-

HPLC Analysis:

-

Inject the samples onto the HPLC system.

-

Use a suitable gradient of water and acetonitrile (both typically containing 0.1% formic acid) to elute the compound and any potential degradation products.

-

Monitor the elution profile using the detector.

-

-

Data Analysis:

-

Quantify the peak area of the parent this compound peak at each time point.

-

Plot the percentage of the remaining parent compound against time for each pH condition.

-

Calculate the degradation rate or half-life (t½) for each condition.

-

Visualizations

To further aid in the understanding of this compound, the following diagrams have been generated.

Caption: Chemical structure of this compound.

Caption: Workflow for assessing solubility and stability.

Caption: Potential oxidative degradation of the PEG backbone.

Conclusion

This compound stands as a valuable linker in the toolkit of researchers developing sophisticated bioconjugates. While its discrete PEG spacer generally confers good aqueous solubility, a thorough understanding of its stability profile, particularly in relation to pH, is essential for its successful implementation. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the optimal conditions for their specific applications, thereby ensuring the reliability and reproducibility of their results. By carefully considering the principles and methodologies outlined herein, scientists can confidently harness the potential of this compound in their drug development endeavors.

References

- 1. chempep.com [chempep.com]

- 2. precisepeg.com [precisepeg.com]

- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. medkoo.com [medkoo.com]

- 6. benchchem.com [benchchem.com]

- 7. Azido-PEG3-amine, 134179-38-7 | BroadPharm [broadpharm.com]

- 8. Azide-C2 NHS Oligo Modifications from Gene Link [genelink.com]

- 9. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. ingenieria-analitica.com [ingenieria-analitica.com]

An Introduction to Click Chemistry: A Technical Guide for Novice Researchers

December 2025

Abstract

Click chemistry is a chemical philosophy that emphasizes simplicity, modularity, and high efficiency in chemical synthesis.[1] Coined by K. Barry Sharpless, this approach has revolutionized molecular science by enabling the rapid and reliable construction of complex molecules from simple building blocks.[2] This technical guide provides an in-depth introduction for researchers, scientists, and drug development professionals new to the field. It covers the core principles of click chemistry, details the mechanisms and protocols of its most prominent reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and presents quantitative data and key applications that highlight its transformative impact on drug discovery, bioconjugation, and materials science.[3][4][5]

The Core Principles of Click Chemistry

The concept of "click chemistry" was introduced by K. Barry Sharpless in 2001 to describe reactions with a set of stringent criteria that make them exceptionally reliable and broadly applicable.[1] This philosophy was developed to mimic nature's efficiency in constructing complex biomolecules.[6] The groundbreaking work in this field by Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless was recognized with the 2022 Nobel Prize in Chemistry.[7][8]

The defining principles of a "click" reaction are:

-

Modularity and Wide Scope : The reaction should be applicable to a wide range of starting materials.[9]

-

High Yields : The reactions must proceed to completion or near-completion, providing very high yields of the desired product.[9]

-

Simple Reaction Conditions : Reactions should be insensitive to oxygen and water, ideally using benign solvents (like water) at or near ambient temperature and pressure.[9][10]

-

Inoffensive Byproducts : If any byproducts are generated, they must be non-toxic and easily removable by non-chromatographic methods.[11][12]

-

High Specificity and Selectivity : The reaction must be highly selective for a specific pair of functional groups, avoiding side reactions with other functionalities present in the molecule.[10]

-

Strong Thermodynamic Driving Force : Reactions are typically highly exothermic, providing a strong driving force towards the product.[9]

This modular approach allows chemists to "click" together molecular building blocks with precision, much like snapping together LEGO bricks.[7]

Key Click Chemistry Reactions: Mechanisms and Protocols

The most prominent examples of click chemistry are cycloaddition reactions involving azides and alkynes. These reactions form a stable triazole ring, creating a robust and irreversible link between two molecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction.[12] Independently discovered by the groups of Morten Meldal and Barry Sharpless, it involves the reaction between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[8] This reaction represents a significant improvement over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and produces a mixture of 1,4 and 1,5 regioisomers.[1] The copper(I) catalyst accelerates the reaction by a factor of up to 10⁷ to 10⁸ and ensures complete regioselectivity.[1]

Mechanism: The widely accepted mechanism involves a dinuclear copper pathway where two copper atoms coordinate to the alkyne and azide, lowering the activation energy and facilitating the cycloaddition.[13] The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate, which then reacts with the azide.[14]

This protocol provides a general method for the CuAAC reaction, which can be adapted for various substrates.[2][6][8][15]

Materials:

-

Alkyne-containing molecule (1 equivalent)

-

Azide-containing molecule (1.1 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equivalents)

-

Sodium ascorbate (0.1 equivalents)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand (0.1 equivalents)

-

Solvent: 1:1 mixture of deionized water and t-butanol (or other suitable solvents like DMSO, DMF).

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of the alkyne-containing molecule in the chosen solvent.

-

Prepare a stock solution of the azide-containing molecule in the chosen solvent.

-

Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).

-

Prepare a premixed catalyst solution by dissolving CuSO₄·5H₂O and the THPTA/TBTA ligand in deionized water.

-

-

Reaction Setup:

-

In a reaction vessel, add the solution of the alkyne-containing molecule.

-

Add the solution of the azide-containing molecule to the vessel.

-

Add the premixed catalyst/ligand solution to the reaction mixture.

-

-

Initiation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction:

-

Stir the mixture vigorously at room temperature. The reaction time can range from 1 to 24 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).

-

-

Work-up and Purification:

-

Once the reaction is complete, the product can be isolated. For biomolecule conjugations, purification may involve size-exclusion chromatography or dialysis. For small molecules, the product may precipitate and can be collected by filtration, or extracted after quenching the reaction with an agent like EDTA.[16]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While CuAAC is highly efficient, the copper catalyst can be cytotoxic, limiting its application in living systems.[17][18] To overcome this, Carolyn Bertozzi's group developed the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction.[18]

SPAAC utilizes a strained cyclooctyne (a cyclic alkyne with significant ring strain), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[17][19] The high internal energy of the strained ring provides the driving force for the reaction with an azide, eliminating the need for a catalyst.[5] Because neither the strained alkyne nor the azide functional group reacts with native biological molecules, this reaction is deemed bioorthogonal, making it ideal for labeling and tracking molecules inside living cells and organisms.[1][20]

Mechanism: The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with the azide, allowing the reaction to proceed rapidly at physiological temperatures.[21]

This protocol outlines a general procedure for labeling an azide-modified protein with a strained alkyne-functionalized probe (e.g., a fluorescent dye).[11][22]

Materials:

-

Azide-modified protein (1 equivalent, e.g., 10 µM final concentration) in an appropriate buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

Strained alkyne probe (e.g., DBCO-Cy5) (5-20 equivalents, e.g., 200 µM final concentration).

-

Solvent for the probe (e.g., DMSO).

Procedure:

-

Protein Preparation:

-

Ensure the azide-modified protein is purified and dissolved in an amine-free buffer (e.g., PBS) at a known concentration.

-

-

Reaction Setup:

-

To the protein solution, add the strained alkyne probe. The probe is typically dissolved in a minimal amount of an organic solvent like DMSO before being added to the aqueous protein solution to ensure solubility. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.

-

-

Incubation:

-

Incubate the reaction mixture at a desired temperature. For many biological applications, this is done at 37°C, but room temperature is also often sufficient.[11]

-

Reaction times can vary from 1 to 12 hours, depending on the reactants' concentrations and the specific strained alkyne's reactivity.[23] If using a light-sensitive fluorescent probe, protect the reaction vessel from light.[11]

-

-

Purification and Analysis:

-

After incubation, remove the excess, unreacted probe. This is commonly achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis, which separates the large, labeled protein from the small molecule probe.

-

The labeling efficiency can be analyzed by methods such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or UV-Vis spectroscopy to compare protein and dye concentrations.

-

Quantitative Data and Reaction Comparison

The choice between different click reactions often depends on the specific application, which is guided by factors like reaction kinetics, biocompatibility, and the steric profile of the reactants.

Table 1: Comparison of Key Click Chemistry Reactions

This table summarizes the quantitative and qualitative features of the most common click chemistry reactions.

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |

| Catalyst | Copper(I) | None | None |

| Reactants | Terminal Alkyne + Azide | Strained Alkyne + Azide | Tetrazine + Strained Alkene/Alkyne |

| Biocompatibility | Limited due to copper cytotoxicity | Excellent (Bioorthogonal) | Excellent (Bioorthogonal) |

| Typical Reactant Size | Small | Bulky alkyne | Bulky reactants |

| Second-Order Rate Constant (k) | ~10 to 10⁴ M⁻¹s⁻¹[24] | ~10⁻³ to 1 M⁻¹s⁻¹[13][25] | ~1 to 10⁶ M⁻¹s⁻¹[24] |

| Primary Product | 1,4-disubstituted 1,2,3-triazole | Mixture of regioisomers (triazole) | Dihydropyridazine |

| Key Advantage | Fast, simple reactants, high yield | Catalyst-free, suitable for living systems | Extremely fast kinetics |

| Key Disadvantage | Catalyst toxicity | Slower than CuAAC, bulky reactants | Bulky reactants, potential instability |

Data compiled from multiple sources.[13][17][24][25][26]

Table 2: Typical Reaction Conditions and Yields

This table provides a summary of typical experimental parameters for CuAAC and SPAAC.

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Typical Solvents | H₂O, t-BuOH/H₂O, DMSO, DMF[10] | Aqueous buffers (PBS, HEPES), DMSO, DMF[23] |

| Temperature | Room Temperature | Room Temperature to 37°C[11] |

| pH Range | 4 - 11[10] | Physiological pH (~7.4)[20] |

| Typical Reaction Time | 1 - 24 hours | 1 - 24 hours[26] |

| Typical Yields | >90%[3][27] | Often quantitative, highly dependent on conditions |

| Reactant Concentrations | Micromolar to Molar | Micromolar to Molar |

Applications in Research and Development

The reliability and versatility of click chemistry have made it an indispensable tool across various scientific disciplines.[4]

-

Drug Discovery and Development : Click chemistry accelerates the drug discovery process by enabling the rapid synthesis of large libraries of compounds for high-throughput screening.[4] It is particularly powerful in fragment-based drug discovery, where small molecular fragments that bind to a biological target are linked together to create high-affinity lead compounds.[4][7] The stable triazole linkage is often used as a bioisostere for the amide bond.

-

Bioconjugation : This is one of the most widespread applications. Click chemistry allows for the precise attachment of probes (like fluorescent dyes or biotin) to biomolecules such as proteins, nucleic acids, and carbohydrates with minimal disruption to their native function.[23] SPAAC, in particular, has become the gold standard for labeling molecules in living cells for imaging and functional studies.[20]

-

Materials Science and Polymer Chemistry : The efficiency of click reactions is ideal for synthesizing and modifying polymers.[5] It allows for the creation of well-defined polymer architectures, the functionalization of surfaces, and the formation of advanced materials like hydrogels and dendrimers.[23]

-